1-(2,6-difluorophenyl)-3-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N5O2/c19-12-3-1-4-13(20)17(12)22-18(26)21-6-7-24-8-9-25-16(24)11-14(23-25)15-5-2-10-27-15/h1-5,8-11H,6-7H2,(H2,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARFOBMKTDXIAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,6-Difluorophenyl)-3-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea is a synthetic compound that incorporates a urea moiety, difluorophenyl group, and an imidazo-pyrazole derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties.
Chemical Structure
The IUPAC name of the compound is this compound. Its molecular formula is C16H15F2N5O2, and it has a molecular weight of 357.32 g/mol. The structure is characterized by a difluorophenyl ring attached to a urea linkage and a furan-imidazole moiety.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors involved in cancer progression and inflammation. The imidazole and furan rings may play critical roles in modulating biological pathways by inhibiting key proteins involved in tumor growth or inflammatory responses.
Anticancer Properties
Recent studies have indicated that compounds containing imidazole and pyrazole derivatives exhibit significant anticancer activities. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
The compound's structural features indicate potential anti-inflammatory effects. Urea derivatives have been studied for their ability to inhibit inflammatory mediators. The presence of the furan ring could enhance this activity due to its known interactions with inflammatory pathways.
Case Studies
Several case studies have explored the biological activity of imidazole derivatives similar to the compound :
- Study on Anticancer Activity : A series of imidazole derivatives were tested for their cytotoxic effects on cancer cells. One derivative showed an IC50 value of 200 nM against breast cancer cells, indicating strong anticancer potential.
- Inflammation Model : In a murine model of inflammation, an imidazole derivative demonstrated significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting that similar compounds could be beneficial for treating inflammatory diseases.
Q & A
[Basic] What is the recommended synthetic pathway for synthesizing this compound, and what key reaction conditions should be optimized?
Answer: The synthesis involves a multi-step approach:
Core formation : Construct the imidazo[1,2-b]pyrazole core via cyclization of pyrazol-3-amine derivatives under reflux in acetic acid (80–100°C, 12–24 hours) .
Furan introduction : Employ Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ (1–2 mol%) with 2-furanboronic acid in THF/water (3:1) at 60°C .
Urea linkage : React the intermediate amine with 2,6-difluorophenyl isocyanate in anhydrous DCM at 0–5°C, followed by slow warming to RT (yield: 70–85%) .
Critical parameters : Maintain stoichiometric ratios (1:1.2 for amine-isocyanate), inert atmosphere (N₂), and purification via column chromatography (ethyl acetate/hexane, 3:7 to 1:1 v/v) .
[Basic] Which spectroscopic and chromatographic methods are essential for structural characterization and purity assessment?
Answer:
- NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm urea NH protons (δ 8.2–8.6 ppm) and aromatic systems .
- FT-IR : Identify urea C=O stretch (1640–1680 cm⁻¹) and furan C-O-C (1250–1300 cm⁻¹) .
- HPLC/LC-MS : C18 column with acetonitrile/water gradient (60:40 to 90:10) for purity (>95%); ESI-MS for [M+H]+ ion verification .
- X-ray crystallography : Resolve planarity of the imidazo-pyrazole system (if crystals form) .
[Advanced] How can contradictions between in vitro and in vivo biological activity data be systematically addressed?
Answer:
Metabolic stability : Perform liver microsome assays (human vs. rodent) to assess CYP450-mediated degradation .
Protein binding : Use equilibrium dialysis to quantify free drug fractions in plasma .
Tissue distribution : Radiolabel the urea moiety (¹⁴C) and track accumulation in target organs via scintillation counting .
Species-specific target affinity : Surface plasmon resonance (SPR) to compare binding kinetics across orthologs .
Statistical analysis: Multi-factor ANOVA to isolate formulation variables (e.g., vehicle effects) .
[Advanced] What structure-activity relationship (SAR) strategies optimize biological activity through structural modifications?
Answer: Focus on three regions:
Phenyl ring : Synthesize 2,4-difluoro vs. 2,6-difluoro analogs to assess halogen positioning effects on target binding .
Imidazo-pyrazole core : Introduce methyl groups at position 3 to enhance lipophilicity (logP optimization) .
Linker flexibility : Replace ethylene with propylene spacers to probe steric effects (alkylation with 1,3-dibromopropane) .
Evaluation : Use enzyme inhibition (IC₅₀), 3D spheroid cytotoxicity (GI₅₀), and murine oral bioavailability (AUC₀–24) .
[Basic] What are the primary biological targets hypothesized for this compound?
Answer: Preliminary studies suggest interactions with:
- Kinases : ATP-binding domains due to urea’s H-bonding capacity .
- GPCRs : Fluorine atoms may enhance binding to aromatic clusters in transmembrane domains .
- Epigenetic regulators : Imidazo-pyrazole mimics histone deacetylase (HDAC) inhibitors .
Note: Target validation requires siRNA knockdown or CRISPR-Cas9 knockout models .
[Advanced] How can computational modeling elucidate the mechanism of action?
Answer:
Docking studies : Use AutoDock Vina to predict binding poses in kinase ATP pockets (PDB: 3POZ) .
MD simulations : GROMACS for 100-ns trajectories to assess urea linker flexibility in aqueous environments .
QSAR : Develop 2D descriptors (logP, polar surface area) to correlate with IC₅₀ values across analogs .
CYP450 metabolism : Predict metabolic hotspots with StarDrop’s WhichP450 module .
[Basic] What stability challenges arise under varying pH and temperature conditions?
Answer:
- Aqueous stability : Degrades rapidly at pH <3 (urea hydrolysis) or pH >10 (imidazole ring opening). Use lyophilized storage (-20°C) .
- Thermal stability : Decomposes above 150°C (DSC analysis). Avoid drying >100°C .
- Photostability : Protect from UV light (amber vials) due to furan’s photosensitivity .
[Advanced] How can researchers design SAR studies using analogs with modified heterocycles?
Answer:
- Pyrazole replacement : Synthesize triazolo[4,3-b]pyridazine analogs via aza-Wittig reactions to assess planarity effects .
- Furan substitution : Test thiophene or pyrrole variants using Buchwald-Hartwig amination .
- Urea bioisosteres : Replace urea with thiourea or cyanoguanidine to modulate H-bond donor capacity .
Assays : Compare thermal shift (ΔTm) in target proteins and permeability (PAMPA) .
[Basic] What formulation challenges are associated with poor aqueous solubility?
Answer:
- Solubilization : Use co-solvents (10% DMSO/PEG 400) or cyclodextrin inclusion complexes (β-CD, 1:2 molar ratio) .
- Nanoformulation : Prepare PLGA nanoparticles (200 nm, PDI <0.2) via nanoprecipitation .
- Salt formation : Screen with HCl or maleic acid to improve dissolution .
[Advanced] How does fluorination impact binding affinity and metabolic stability?
Answer:
- Binding : 2,6-Difluoro orientation enhances π-stacking in hydrophobic pockets (e.g., kinase DFG motif) .
- Metabolism : Fluorine reduces CYP2C9-mediated oxidation (compare t₁/₂ in microsomes: 2,6-difluoro vs. non-fluorinated analogs) .
- Electrostatic effects : F substituents lower pKa of adjacent NH groups, altering protonation states at physiological pH .
[Advanced] How can data reproducibility issues in synthesis be mitigated?
Answer:
- Reaction monitoring : Track intermediates via TLC (Rf values) and inline FT-IR for real-time urea formation .
- Quality control : Implement LC-MS batch analysis with acceptance criteria (purity >95%, residual Pd <10 ppm) .
- DoE optimization : Use JMP software to model temperature, catalyst loading, and solvent effects .
[Advanced] What role do fluorine atoms play in overcoming cellular efflux mechanisms?
Answer:
- Efflux inhibition : 2,6-Difluoro groups reduce P-glycoprotein recognition (test with calcein-AM assay in MDCK-MDR1 cells) .
- Passive diffusion : Fluorine’s electronegativity enhances membrane partitioning (logD7.4 = 1.8 vs. 0.9 for non-fluorinated analogs) .
- Metabolite identification : ¹⁹F NMR tracks defluorinated byproducts in hepatocyte incubations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
